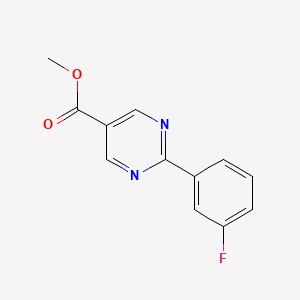

Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate

Übersicht

Beschreibung

Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H9FN2O2 and its molecular weight is 232.21 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(3-Fluoro-phenyl)-pyrimidine-5-carboxylic acid methyl ester, 95% is 232.06480570 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, notably 5-Fluorouracil (5-FU), have been instrumental in cancer treatment due to their ability to inhibit thymidylate synthase and disrupt DNA synthesis. Advances in fluorine chemistry have contributed significantly to the precise use of these compounds in treating over 2 million cancer patients annually. The synthesis methods, including those involving fluorinated pyrimidines, are crucial for understanding metabolism, biodistribution, and the mechanisms through which these compounds exert their effects on nucleic acids. This research avenue is especially pertinent in the era of personalized medicine, where the exact chemical properties of compounds like 2-(3-Fluoro-phenyl)-pyrimidine-5-carboxylic acid methyl ester could play a role (Gmeiner, 2020).

Inhibitors Design

Compounds with a pyrimidine base are central to designing selective inhibitors for various biological targets, such as the p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory responses. The structure-activity relationship (SAR) and the design of these inhibitors highlight the utility of fluorinated pyrimidines in developing therapeutic agents. Such studies underline the importance of specific substitutions on the pyrimidine ring to achieve desired potency and selectivity, thereby suggesting potential research applications for compounds like 2-(3-Fluoro-phenyl)-pyrimidine-5-carboxylic acid methyl ester (Scior et al., 2011).

Synthesis and Structural Characterization

The synthesis and characterization of fluorinated biphenyls provide insights into the chemical behavior and potential applications of structurally related fluorinated pyrimidines. These studies contribute to the broader understanding of how fluorination influences the properties of organic compounds, which is crucial for their application in pharmaceuticals, agrochemicals, and material science. The methodologies developed for synthesizing and analyzing these compounds can be directly applicable to studying compounds like 2-(3-Fluoro-phenyl)-pyrimidine-5-carboxylic acid methyl ester, enhancing our understanding of its properties and potential applications (Qiu et al., 2009).

Optoelectronic Materials

The development of optoelectronic materials often involves pyrimidine derivatives due to their electronic properties. Research in this area focuses on the synthesis of novel compounds that can be used in light-emitting diodes (LEDs), solar cells, and other electronic devices. The inclusion of fluorine atoms can significantly affect the electronic characteristics of these materials, suggesting a potential research application for fluorinated pyrimidines in creating advanced optoelectronic components (Lipunova et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate may have similar targets.

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound might have similar effects.

Biochemische Analyse

Biochemical Properties

It is known that pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity

Cellular Effects

Research on similar pyrimidine-based compounds suggests that they may have neuroprotective and anti-inflammatory properties . These compounds have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Molecular Mechanism

Similar pyrimidine-based compounds have been shown to interact favorably with active residues of ATF4 and NF-kB proteins . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Eigenschaften

IUPAC Name |

methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWRWVBHWUPQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

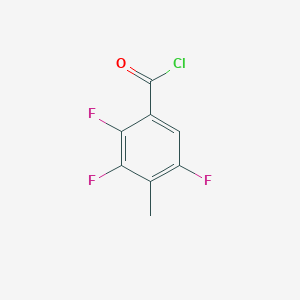

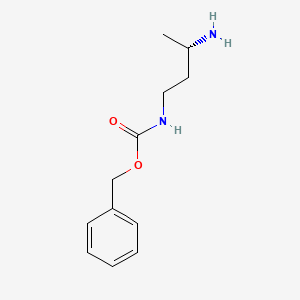

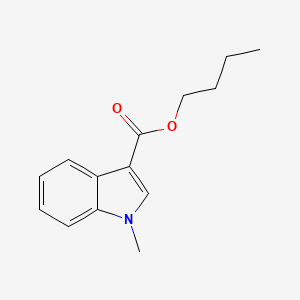

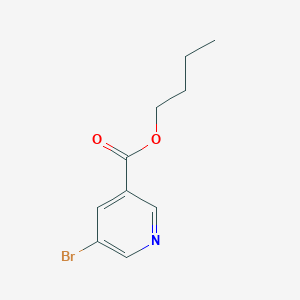

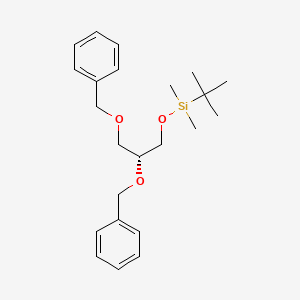

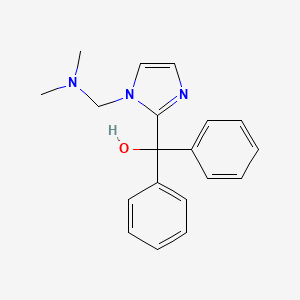

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)